N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide
Overview
Description
N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines .
Medicine
The compound is being investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can bind to certain receptors, leading to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-6-carboxamide: Lacks the chloropyridine moiety, resulting in different biological activities.
5-chloropyridin-2-ylquinoxaline: Similar structure but without the carboxamide group, affecting its reactivity and applications.
Uniqueness
N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide stands out due to its combined structural features, which confer unique biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O/c15-10-2-4-13(18-8-10)19-14(20)9-1-3-11-12(7-9)17-6-5-16-11/h1-8H,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZHFIUNOLFOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329854 | |
Record name | N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717864-60-3 | |
Record name | N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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